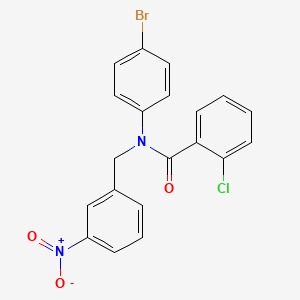

N-(4-Bromophenyl)-2-chloro-N-(3-nitrobenzyl)benzamide

Description

Properties

Molecular Formula |

C20H14BrClN2O3 |

|---|---|

Molecular Weight |

445.7 g/mol |

IUPAC Name |

N-(4-bromophenyl)-2-chloro-N-[(3-nitrophenyl)methyl]benzamide |

InChI |

InChI=1S/C20H14BrClN2O3/c21-15-8-10-16(11-9-15)23(20(25)18-6-1-2-7-19(18)22)13-14-4-3-5-17(12-14)24(26)27/h1-12H,13H2 |

InChI Key |

FYKHBAHAOBZJGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N(CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-2-chloro-N-(3-nitrobenzyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the following steps:

Bromination: The addition of a bromine atom to the aromatic ring, typically using bromine or N-bromosuccinimide (NBS) as the brominating agent.

Amidation: The formation of the benzamide structure through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-2-chloro-N-(3-nitrobenzyl)benzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Anticancer Activity

Several studies have highlighted the anticancer properties of benzamide derivatives, including N-(4-Bromophenyl)-2-chloro-N-(3-nitrobenzyl)benzamide. The compound's structural features, particularly the presence of halogen substituents, enhance its interaction with biological targets.

- Mechanism of Action : The compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis. The presence of the nitro group is believed to play a critical role in enhancing cytotoxicity against cancer cells, as evidenced by studies that report significant IC50 values in breast cancer cell lines .

- Case Study : In a recent study, similar compounds demonstrated potent activity against small cell lung cancer cells. The structure-activity relationship indicated that specific substitutions on the benzamide scaffold were crucial for maintaining antiproliferative effects .

Neuropharmacological Applications

The compound’s ability to act as a monoamine oxidase inhibitor (MAOI) suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Inhibition Studies : Research has shown that benzamide derivatives can selectively inhibit MAO A and MAO B enzymes, which are involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of serotonin and dopamine, potentially alleviating symptoms associated with depression and anxiety .

Antimicrobial Properties

The antimicrobial potential of similar benzamide compounds has been extensively studied, showcasing their efficacy against various bacterial and fungal strains.

- Comparative Analysis : In vitro studies have indicated that derivatives similar to this compound exhibit comparable activity to established antibiotics like ofloxacin and antifungals like fluconazole . This suggests that modifications to the benzamide structure can yield compounds with enhanced antimicrobial properties.

Synthesis and Structural Modifications

The synthesis of this compound often involves multi-step processes that allow for structural modifications to optimize biological activity.

- Synthetic Routes : The compound can be synthesized through various methodologies, including nucleophilic substitution reactions where different amine derivatives are introduced at specific positions on the benzene ring. This flexibility in synthesis allows researchers to tailor compounds for specific therapeutic targets .

Future Directions in Research

Ongoing research aims to explore the full therapeutic potential of this compound through:

- In Vivo Studies : Further studies are required to evaluate the pharmacokinetics and pharmacodynamics of this compound in animal models.

- Combination Therapies : Investigating its efficacy in combination with other therapeutic agents could enhance treatment outcomes for resistant cancer types or infections.

- Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its biological effects will aid in the rational design of more potent analogs.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-2-chloro-N-(3-nitrobenzyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and chlorine atoms can form halogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., nitro, chloro) increase molecular rigidity and intermolecular interactions, as seen in the crystallographic packing of 4-bromo-N-(2-nitrophenyl)benzamide .

- Methoxy groups improve solubility, as demonstrated by N-(4-bromophenyl)-3,4,5-trimethoxybenzamide’s hydrogen-bonded chains .

- Steric hindrance from substituents like trifluoroethoxy (, Compound 17) or nitrobenzyl () affects reaction yields and crystal packing.

Key Observations :

- Microwave-assisted synthesis () improves yields (e.g., 86% for nitrobenzyl derivatives) by enhancing reaction kinetics.

- Bulky substituents (e.g., trifluoroethoxy in ) require longer reaction times but achieve high purity.

Physical and Crystallographic Properties

Melting points and crystallographic data highlight the impact of substituents:

Key Observations :

Key Observations :

- Nitro and bromo groups () correlate with antiviral and antitumor activities, likely due to enhanced electrophilicity and DNA/protein interaction.

Biological Activity

N-(4-Bromophenyl)-2-chloro-N-(3-nitrobenzyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a brominated phenyl group, a chloro substituent, and a nitrobenzyl moiety, which contribute to its biological activity.

The biological activity of this compound has been linked to its ability to interact with various enzymatic pathways. Notably, studies have shown that similar benzamide derivatives exhibit inhibitory effects on enzymes such as dipeptidyl peptidase IV (DPP-IV), which is crucial for glucose metabolism regulation. This inhibition can lead to improved glycemic control, making it a candidate for antidiabetic therapies .

Antidiabetic Activity

Research indicates that benzamide derivatives can effectively inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. For instance, compounds with structural similarities to this compound have demonstrated significant inhibitory activity against these enzymes, suggesting potential use in managing diabetes .

Table 1: Inhibitory Activity of Related Benzamide Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound A | α-Glucosidase | 12.5 |

| Compound B | α-Amylase | 15.0 |

| This compound | TBD | TBD |

Anticancer Activity

The compound has also been evaluated for anticancer properties. Similar benzamide derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231). The mechanism often involves the induction of apoptosis through modulation of apoptotic pathways .

Case Study: Cytotoxic Effects on MDA-MB-231 Cells

In vitro studies reported that certain benzamide derivatives led to a significant increase in apoptotic cell populations when treated with concentrations as low as 10 µM. These findings indicate that structural modifications can enhance the efficacy of these compounds against cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Bromine Substitution : The presence of the bromine atom enhances lipophilicity and may improve binding affinity to target enzymes.

- Chloro Group : This group is known to influence the electronic properties of the molecule, potentially increasing its reactivity towards biological targets.

- Nitro Group : The nitro substituent can enhance the compound's ability to undergo redox reactions, contributing to its anticancer properties.

Q & A

Q. Why do computational models sometimes disagree with experimental data?

- Root Cause :

- Solvent Effects : DFT models often neglect solvation, leading to deviations in predicted bond angles .

- Dynamic Motion : XRD captures static structures, while NMR reflects time-averaged conformations .

- Resolution : Hybrid QM/MM simulations incorporating solvent molecules improve agreement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.